REACTION_CXSMILES
|
[Br-:1].[K+].C([O-])(=O)C.[Na+].[CH2:8]([O:10][C:11]([C:13]1[C:14]([C:22]([F:25])([F:24])[F:23])=[N:15][C:16]2[N:17]([CH:19]=[CH:20][N:21]=2)[CH:18]=1)=[O:12])[CH3:9].BrBr.S(=O)(O)[O-].[Na+]>CO>[CH2:8]([O:10][C:11]([C:13]1[C:14]([C:22]([F:24])([F:25])[F:23])=[N:15][C:16]2[N:17]([C:19]([Br:1])=[CH:20][N:21]=2)[CH:18]=1)=[O:12])[CH3:9] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
26.4 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.684 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC=2N(C1)C=CN2)C(F)(F)F
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.138 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −5° C.
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
after stirring for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
crystallized from hot methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC=2N(C1)C(=CN2)Br)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |